molecular formula C13H23NO3 B3020312 Tert-butyl 5-formyl-3,3-dimethylpiperidine-1-carboxylate CAS No. 1781376-39-3

Tert-butyl 5-formyl-3,3-dimethylpiperidine-1-carboxylate

Cat. No.: B3020312
CAS No.: 1781376-39-3
M. Wt: 241.331
InChI Key: FXGJWKFGEZKWCW-UHFFFAOYSA-N
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Description

Tert-butyl 5-formyl-3,3-dimethylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol It is a piperidine derivative, characterized by the presence of a tert-butyl group, a formyl group, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-formyl-3,3-dimethylpiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like DMF and POCl3.

    Addition of the Tert-butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a base.

    Carboxylation: The carboxylate group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as described above, but optimized for higher yields and efficiency. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group in tert-butyl 5-formyl-3,3-dimethylpiperidine-1-carboxylate can undergo oxidation reactions to form carboxylic acids.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, particularly at the formyl group, where nucleophiles can replace the formyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 5-formyl-3,3-dimethylpiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.

Medicine

In medicinal chemistry, this compound may be explored for its potential pharmacological properties. Piperidine derivatives are known for their diverse biological activities, and this compound could be a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structural features may impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of tert-butyl 5-formyl-3,3-dimethylpiperidine-1-carboxylate depends on its specific interactions with molecular targets. The formyl group can participate in various chemical reactions, while the piperidine ring can interact with biological receptors. The tert-butyl group may influence the compound’s lipophilicity and membrane permeability, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 5-hydroxy-3,3-dimethylpiperidine-1-carboxylate: Similar structure but with a hydroxy group instead of a formyl group.

    Tert-butyl 3-formyl-4,4-dimethylpiperidine-1-carboxylate: Similar structure but with different substitution patterns on the piperidine ring.

    Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate: Similar structure but with an amino group and fluorine atoms instead of a formyl group.

Uniqueness

Tert-butyl 5-formyl-3,3-dimethylpiperidine-1-carboxylate is unique due to the presence of the formyl group, which imparts specific reactivity and potential biological activity. The combination of the tert-butyl group and the formyl group on the piperidine ring makes this compound distinct from its analogs.

Properties

IUPAC Name

tert-butyl 5-formyl-3,3-dimethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-10(8-15)6-13(4,5)9-14/h8,10H,6-7,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGJWKFGEZKWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN(C1)C(=O)OC(C)(C)C)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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